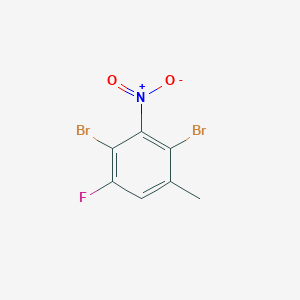
Azadibenzocyclooctyne-PEG4-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azadibenzocyclooctyne-PEG4-alcohol (AzDBCO-PEG4-Alc) is a novel reagent for bioconjugation and click chemistry. AzDBCO-PEG4-Alc is a bifunctional reagent, meaning it contains two different functional groups that can be used to link two different molecules together. AzDBCO-PEG4-Alc is a derivative of the small molecule Azadibenzocyclooctyne (AzDBCO), which is a reactive strained cyclooctyne that exhibits a fast and reversible reaction with the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. By attaching a polyethylene glycol (PEG) spacer and an alcohol group, AzDBCO-PEG4-Alc has been developed as a versatile and highly reactive reagent for bioconjugation and click chemistry.
Scientific Research Applications
Azadibenzocyclooctyne-PEG4-alcohol-PEG4-Alc is a versatile reagent that has a wide range of applications in scientific research. It has been used in bioconjugation and click chemistry, as well as in the synthesis of polymeric materials. This compound-PEG4-Alc has also been used in the synthesis of fluorescent probes and nanoparticles, as well as in the synthesis of peptide conjugates. This compound-PEG4-Alc has also been used in the synthesis of polymeric materials for drug delivery, as well as in the synthesis of polymeric materials for tissue engineering.
Mechanism of Action
Azadibenzocyclooctyne-PEG4-alcohol-PEG4-Alc is a bifunctional reagent, meaning it contains two different functional groups that can be used to link two different molecules together. The two functional groups are the this compound core and the PEG-alcohol reagent. The this compound core reacts with the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, while the PEG-alcohol reagent reacts with the alcohol group to form a covalent bond.
Biochemical and Physiological Effects
This compound-PEG4-Alc has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of drugs, increase the stability of drugs, and increase the bioavailability of drugs. This compound-PEG4-Alc has also been shown to reduce the toxicity of drugs, reduce the immunogenicity of drugs, and reduce the antigenicity of drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using Azadibenzocyclooctyne-PEG4-alcohol-PEG4-Alc in lab experiments is that it is a highly reactive reagent that can be used to link two different molecules together in a fast and reversible reaction. Additionally, this compound-PEG4-Alc is a bifunctional reagent, meaning it contains two different functional groups that can be used to link two different molecules together. One limitation of using this compound-PEG4-Alc in lab experiments is that it is not as stable as some other reagents, meaning it can degrade over time.
Future Directions
There are a number of potential future directions for the use of Azadibenzocyclooctyne-PEG4-alcohol-PEG4-Alc. These include the use of this compound-PEG4-Alc for the synthesis of novel polymeric materials, the use of this compound-PEG4-Alc for the synthesis of fluorescent probes, the use of this compound-PEG4-Alc for the synthesis of peptide conjugates, and the use of this compound-PEG4-Alc for the synthesis of nanoparticles. Additionally, this compound-PEG4-Alc could be used for the synthesis of drug delivery systems, and for the synthesis of tissue engineering materials.
Synthesis Methods
The synthesis of Azadibenzocyclooctyne-PEG4-alcohol-PEG4-Alc is a two-step process. The first step involves the synthesis of the this compound core, which is done through a reaction between 1,4-dibromobutane and 1,4-diaminobutane. The second step involves the attachment of a polyethylene glycol (PEG) spacer and an alcohol group to the this compound core to form this compound-PEG4-Alc. This is done through a reaction between the this compound core and a PEG-alcohol reagent.
properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c32-14-16-36-18-20-38-22-21-37-19-17-35-15-13-30-28(33)11-12-29(34)31-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)31/h1-8,32H,11-23H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINQXODBLJKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)





![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)



